molecular formula C9H9FN2O2 B8299434 Methyl 4-amino-5-fluoro-6-vinylpicolinate

Methyl 4-amino-5-fluoro-6-vinylpicolinate

Cat. No. B8299434
M. Wt: 196.18 g/mol
InChI Key: WIMNEJMJHFLIHM-UHFFFAOYSA-N
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Patent
US08658568B2

Procedure details

Methyl 4-amino-6-chloro-5-fluoropicolinate (1.9 g, 9.29 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.326 g, 0.464 mmol) were combined in dichloroethane (30 ml) and tributyl(vinyl)stannane (3.26 ml, 11.14 mmol) was added. The reaction mixture was heated in a microwave reactor at 140° C. for 2 hrs. The cooled reaction mixture was purified by flash chromatography (SiO2, 0-40% THF:Hex gradient) to provide the title compound as a white solid (0.9 g, 4.59 mmol, 49.4% yield): 1H NMR (400 MHz, DMSO-d6) δ 3.83 (s, 3H), 5.57 (dd, J=10.9, 2.2 Hz, 1H), 6.28 (dd, J=17.3, 2.2 Hz, 1H), 6.54 (s, 2H), 6.84-6.97 (m, 1H), 7.37 (d, J=6.7 Hz, 1H); 19F NMR (376 MHz, DMSO-d6) δ −148.25; ESIMS m/z 197 ([M+H]+), 195 ([M−H]−).
Name
Methyl 4-amino-6-chloro-5-fluoropicolinate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.326 g
Type
catalyst
Reaction Step Four
Yield
49.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1.[CH2:14]([Sn](CCCC)(CCCC)C=C)[CH2:15]CC>ClC(Cl)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([CH:14]=[CH2:15])[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1 |^1:35,54|

Inputs

Step One
Name
Methyl 4-amino-6-chloro-5-fluoropicolinate
Quantity
1.9 g
Type
reactant
Smiles
NC1=CC(=NC(=C1F)Cl)C(=O)OC
Step Two
Name
Quantity
3.26 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
0.326 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, 0-40% THF:Hex gradient)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=C1F)C=C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.59 mmol
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 49.4%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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